molecular formula C14H18N2O3S B2571750 2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide CAS No. 1445756-44-4

2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide

Cat. No.: B2571750
CAS No.: 1445756-44-4
M. Wt: 294.37
InChI Key: LMEJVXUOSBPRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide is a high-purity chemical compound offered for research and development purposes. This acetamide derivative features a cyclobutyl ring and a vinyl sulfonamide group, a structural motif present in compounds investigated for various biological activities . The (E)-configured styryl sulfonyl component is a notable functional group in medicinal chemistry, often associated with the development of targeted covalent inhibitors . Compounds with sulfonamide functionalities are frequently explored in pharmaceutical research for their potential to interact with enzymes and receptors . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use, nor for application to humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated fume hood. For full handling and safety information, please request the Safety Data Sheet (SDS).

Properties

IUPAC Name

2-[1-[[(E)-2-phenylethenyl]sulfonylamino]cyclobutyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c15-13(17)11-14(8-4-9-14)16-20(18,19)10-7-12-5-2-1-3-6-12/h1-3,5-7,10,16H,4,8-9,11H2,(H2,15,17)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEJVXUOSBPRIZ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)N)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)(CC(=O)N)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide is a sulfonamide derivative that has garnered attention for its potential therapeutic applications. This compound's unique structure, characterized by the presence of a cyclobutyl group and a phenylethenyl moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H18N2O3S
  • Molecular Weight : 294.37 g/mol
  • IUPAC Name : this compound

Antidepressant Activity

Recent studies have indicated that sulfonamide derivatives, including this compound, may exhibit antidepressant properties. A study involving various phenylacetamide derivatives demonstrated moderate to good antidepressant activity, with the most potent compounds showing significant effects in animal models.

  • Research Findings :
    • The compound was evaluated using the tail suspension test (TST) and forced swimming test (FST) in albino mice.
    • Results indicated a significant reduction in immobility duration, suggesting potential antidepressant effects.
CompoundDose (mg/kg)% Decrease in Immobility
This compound3082.23%
Standard Drug (Imipramine)3075%

The mechanism underlying the antidepressant activity of this compound may involve inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and norepinephrine. Molecular docking studies have suggested that the compound interacts favorably with the MAO-A receptor, providing a basis for its potential efficacy as an antidepressant.

Case Studies and Research Findings

  • Study on Antidepressant Activity :
    • Researchers synthesized a series of phenylacetamides and evaluated their biological activity.
    • The most effective derivative showed superior performance compared to established antidepressants like fluoxetine and moclobemide.
  • Toxicological Evaluation :
    • Acute oral toxicity studies were conducted following OECD guidelines.
    • The compound exhibited a favorable safety profile at therapeutic doses.

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